Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused bicyclic system, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and esterification steps . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are frequently employed.
Major Products Formed: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-2-carboxylate: Exhibits anti-inflammatory properties.
Imidazo[1,2-a]pyridine-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)7-4-10-8-3-2-6(12)5-11(7)8/h2-5,12H,1H3 |
InChI Key |
KPKFWZVCDZVTLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.